molecular formula C24H24N2O5S2 B12024797 2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618071-65-1

2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12024797
CAS No.: 618071-65-1
M. Wt: 484.6 g/mol
InChI Key: YTTNQOGTEINCAD-XMHGGMMESA-N
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Description

2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and various substituents such as methoxyethyl, ethoxybenzylidene, and carboxylate groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to form the thiazolo[3,2-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiophene rings, using reagents such as halides or amines.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The unique combination of functional groups in this compound imparts specific characteristics that may enhance its efficacy and selectivity in certain applications.

Properties

CAS No.

618071-65-1

Molecular Formula

C24H24N2O5S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-[(2-ethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O5S2/c1-4-30-17-9-6-5-8-16(17)14-19-22(27)26-21(18-10-7-13-32-18)20(15(2)25-24(26)33-19)23(28)31-12-11-29-3/h5-10,13-14,21H,4,11-12H2,1-3H3/b19-14+

InChI Key

YTTNQOGTEINCAD-XMHGGMMESA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Origin of Product

United States

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